molecular formula C22H17ClN2O3 B11053985 3-(4-chlorophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

3-(4-chlorophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

Cat. No.: B11053985
M. Wt: 392.8 g/mol
InChI Key: MAAYCDPIHURLKL-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-6-PHENYL-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. Isoindoles are nitrogen-containing heterocycles that have been extensively studied due to their presence in various natural and synthetic compounds with significant biological activities. This particular compound features a unique structure with a methanoisoxazolo ring fused to an isoindole core, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-6-PHENYL-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE typically involves multicomponent reactions and cycloaddition processes. One common method includes the [3+2] cycloaddition of azomethine ylides with münchnones, followed by a series of ring closure reactions . Transition metal-catalyzed C–H activation reactions are also employed to construct the isoindole core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the cycloaddition and ring closure reactions. The process may also involve purification steps such as column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-6-PHENYL-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce halogens or alkyl groups to the compound.

Scientific Research Applications

3-(4-CHLOROPHENYL)-6-PHENYL-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-6-PHENYL-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-CHLOROPHENYL)-6-PHENYL-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE lies in its fused methanoisoxazolo ring, which imparts unique chemical reactivity and potential biological activities. This structural feature distinguishes it from other isoindole derivatives and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-10-phenyl-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione

InChI

InChI=1S/C22H17ClN2O3/c23-12-8-6-11(7-9-12)19-18-14-10-15(20(18)28-24-19)17-16(14)21(26)25(22(17)27)13-4-2-1-3-5-13/h1-9,14-18,20H,10H2

InChI Key

MAAYCDPIHURLKL-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C4C2C(=NO4)C5=CC=C(C=C5)Cl)C(=O)N(C3=O)C6=CC=CC=C6

Origin of Product

United States

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